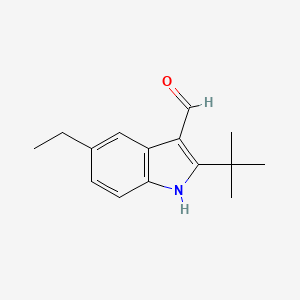![molecular formula C25H29N3O4 B2896640 2'-(1,3-Benzodioxol-5-yl)-7'-methoxy-1-propyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] CAS No. 840472-07-3](/img/structure/B2896640.png)
2'-(1,3-Benzodioxol-5-yl)-7'-methoxy-1-propyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several structural components including a benzodioxol group, a methoxy group, a propyl group, a piperidine ring, and a pyrazolo[1,5-c][1,3]benzoxazine ring. These components suggest that the compound could have complex chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxol group would contribute aromaticity, the methoxy group would add electron-donating properties, and the piperidine and pyrazolo[1,5-c][1,3]benzoxazine rings would add additional complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural components. For example, the presence of the benzodioxol and piperidine groups could impact its solubility and stability .Aplicaciones Científicas De Investigación
Sigma Receptor Ligands
Sigma receptors are implicated in several biological processes and diseases, including cancer, neurodegeneration, and drug addiction. Spiropiperidine derivatives, closely related to the specified compound, have been studied for their potential as highly potent and subtype-selective sigma receptor ligands. These compounds have shown significant affinity for σ1 and σ2 receptors, indicating their potential utility in developing therapeutic agents targeting these receptors (Maier & Wünsch, 2002).
Dopaminergic Activity
Compounds with a pyrazolo[1,5-a]pyridine substructure, related to the chemical scaffold of interest, have been identified as high-affinity dopamine receptor partial agonists. These derivatives exhibit G protein-biased partial agonism at dopamine D2 receptors, suggesting their potential as novel therapeutics in treating disorders like schizophrenia and depression. This research underscores the ability to fine-tune functional properties of dopaminergic ligands through structural modifications, contributing to the development of targeted therapies with reduced side effects (Möller et al., 2017).
Antimicrobial and Anti-inflammatory Activity
Spiro derivatives of pyrazolo[1,5-c][1,3]benzoxazines have been explored for their antimicrobial, anti-inflammatory, and antioxidant activities. These studies reveal compounds with significant antimicrobial activity against various pathogens, alongside compounds with anti-inflammatory effects superior to reference drugs such as diclofenac. Such findings highlight the potential of these derivatives in developing new antimicrobial and anti-inflammatory agents (Mandzyuk et al., 2020).
Central Nervous System (CNS) Agents
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been driven by their potential as central nervous system agents. These compounds, by virtue of their structural features, have been investigated for their ability to modulate CNS activity, offering insights into the design of new drugs targeting CNS disorders (Bauer et al., 1976).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-7-methoxy-1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-3-11-27-12-9-25(10-13-27)28-20(18-5-4-6-22(29-2)24(18)32-25)15-19(26-28)17-7-8-21-23(14-17)31-16-30-21/h4-8,14,20H,3,9-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGAINKJRAMERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=C(O2)C(=CC=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(1,3-Benzodioxol-5-yl)-7'-methoxy-1-propyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2896557.png)


![3-cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2896562.png)


![7-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-benzothiophene-2-carboxylic acid](/img/structure/B2896565.png)
![3-chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2896566.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone](/img/structure/B2896568.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2896569.png)



